S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt mechanism of action
S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action: S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt
Abstract
S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt is a molecule of interest due to its hybrid structure, incorporating both a thiol group, known for its antioxidant properties, and a pyridine ring, a common scaffold in pharmacologically active compounds.[1][2][3] This guide puts forth a scientifically-grounded, albeit putative, exploration of its core mechanisms of action, designed for researchers and drug development professionals. In the absence of extensive direct studies on this specific molecule, this document synthesizes information from its structural analogues and functional groups to propose three primary mechanisms: direct antioxidant activity and modulation of cellular redox pathways, targeted enzyme inhibition, and interaction with the proteome via S-thiolation. For each proposed mechanism, this guide provides the scientific rationale and detailed, field-proven experimental protocols for validation. This document is structured to serve as a roadmap for investigating the biological activity of this and similar thiol- and pyridine-containing compounds.
Introduction: Deconstructing S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt
S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt (CAS: 1024357-58-1) is an organic compound whose potential biological activity stems from the unique combination of its constituent chemical moieties. The thiol group (-SH) of the thiolactic acid portion is a potent reducing agent and nucleophile, suggesting a role in mitigating oxidative stress.[2][4] The pyridine ring is a bioisostere of benzene found in numerous FDA-approved drugs, known to participate in a wide array of biological interactions, from enzyme inhibition to receptor modulation.[5][6]
The core challenge and opportunity in understanding this molecule lie in elucidating how these two functional groups act in concert. Does one moiety potentiate the other? Do they confer distinct, independent activities? This guide will explore these questions by proposing three plausible mechanistic pillars and outlining the experimental frameworks required to test these hypotheses. Our approach is to provide not just a list of possible actions, but the causal logic behind why these actions are likely and how they can be rigorously verified.
Hypothesized Mechanism I: Antioxidant and Redox Modulatory Effects
The most direct mechanistic hypothesis for a thiol-containing compound is its function as an antioxidant.[2][4] Thiol-based antioxidants can operate through several mechanisms, including direct radical quenching and participation in cellular redox cycles.[7][8]
Direct Radical Scavenging
The sulfhydryl group (-SH) in S-[2-(4-Pyridyl)ethyl]Thiolactic Acid can donate a hydrogen atom to neutralize reactive oxygen species (ROS), such as hydroxyl and superoxide radicals.[2] This action would directly protect cellular components like lipids, proteins, and DNA from oxidative damage. The resulting thiyl radical can then be regenerated or dimerize to a disulfide, effectively terminating the radical chain reaction.
Modulation of Cellular Antioxidant Pathways
Beyond direct scavenging, thiol compounds can influence the cellular redox environment, potentially activating signaling pathways that lead to the upregulation of endogenous antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 system. It is plausible that S-[2-(4-Pyridyl)ethyl]Thiolactic Acid could react with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2, which in turn would upregulate the expression of antioxidant genes.
Experimental Validation
To investigate these antioxidant properties, a multi-tiered approach starting from simple chemical assays and progressing to cell-based models is recommended.
This initial screen assesses the compound's intrinsic radical-scavenging ability.
Methodology:
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Preparation of Reagents:
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Prepare a stock solution of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt in an appropriate solvent (e.g., water or DMSO).
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Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
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Prepare a working solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation by reacting ABTS stock solution with potassium persulfate.
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Assay Procedure:
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In a 96-well plate, add serial dilutions of the test compound.
-
Add the DPPH or ABTS working solution to each well.
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Incubate in the dark at room temperature for 30 minutes.
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Measure the absorbance at the appropriate wavelength (approx. 517 nm for DPPH, 734 nm for ABTS) using a microplate reader.
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Ascorbic acid or Trolox should be used as a positive control.
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Data Analysis:
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Calculate the percentage of radical scavenging activity for each concentration.
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Determine the IC50 value (the concentration of the compound that scavenges 50% of the radicals).
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Data Presentation:
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Test Compound | Experimental Value | Experimental Value |
| Ascorbic Acid | Experimental Value | Experimental Value |
This assay measures the compound's ability to reduce intracellular ROS levels in a cell-based model.
Methodology:
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Cell Culture:
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Culture a suitable cell line (e.g., HaCaT or HepG2) in 96-well plates until confluent.
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Induction of Oxidative Stress:
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Treat the cells with an ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).
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Compound Treatment:
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Pre-incubate a separate set of cells with various concentrations of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt before or concurrently with the ROS inducer.
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Staining and Measurement:
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Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to DCFH and then oxidized by ROS to the highly fluorescent DCF.
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Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
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Data Analysis:
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Quantify the reduction in fluorescence in compound-treated cells compared to cells treated with the ROS inducer alone.
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Diagram: Experimental Workflow for Antioxidant Activity Assessment
Caption: Workflow for assessing antioxidant potential.
Hypothesized Mechanism II: Enzyme Inhibition
The pyridine moiety is a well-established pharmacophore in a multitude of enzyme inhibitors.[3][9] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in various interactions within an enzyme's active site. Therefore, it is reasonable to hypothesize that S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt may act as an inhibitor of one or more enzymes.
Potential Enzyme Targets
Given the broad range of activities of pyridine derivatives, potential targets could include kinases, cyclooxygenases (COX), or other enzymes involved in inflammatory or metabolic pathways. The thiol group could also play a role in the inhibitory mechanism, for example, by forming a covalent bond with a cysteine residue in the enzyme's active site, leading to irreversible inhibition.
Experimental Validation
A screening approach followed by detailed kinetic studies is the standard workflow for identifying and characterizing enzyme inhibitors.[10][11][12][13]
This protocol provides a template for screening the compound against a panel of enzymes.
Methodology:
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Enzyme and Substrate Preparation:
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Obtain purified enzymes of interest and their corresponding substrates.
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Prepare assay buffers optimized for each enzyme's activity.
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Assay Procedure:
-
In a 96-well plate, add the enzyme, the test compound at a fixed concentration (e.g., 10 µM), and the assay buffer.
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Incubate for a defined period to allow for compound-enzyme interaction.
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Initiate the enzymatic reaction by adding the substrate.
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Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate using an appropriate detection method (e.g., absorbance, fluorescence, luminescence).
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Data Analysis:
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Calculate the percentage of inhibition for each enzyme.
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Identify "hits" (enzymes that are significantly inhibited by the compound).
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For any identified "hits," this protocol determines the IC50 and the mode of inhibition.
Methodology:
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IC50 Determination:
-
Perform the enzyme assay with a range of concentrations of the test compound to generate a dose-response curve.
-
Calculate the IC50 value.
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-
Mechanism of Action Studies:
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Perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.
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Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
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Data Analysis:
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Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
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Calculate the inhibition constant (Ki).
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Diagram: Experimental Workflow for Enzyme Inhibition Studies
Caption: Workflow for identifying and characterizing enzyme inhibitors.
Hypothesized Mechanism III: Protein S-Thiolation and Proteomic Analysis
The thiol group of the compound can potentially form mixed disulfides with cysteine residues on proteins, a post-translational modification known as S-thiolation.[14] This can alter the protein's structure, activity, and interaction with other molecules, thereby affecting cellular signaling pathways.
Experimental Validation
Modern proteomic techniques, particularly mass spectrometry, are powerful tools for identifying proteins that undergo S-thiolation in response to treatment with a thiol-containing compound.[15][16]
Methodology:
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Cell Treatment and Lysis:
-
Treat cells with S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt.
-
Lyse the cells under conditions that preserve disulfide bonds.
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Protein Preparation:
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Block free thiols with a reagent like N-ethylmaleimide (NEM).
-
Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT).
-
Alkylate the newly exposed thiols with a different alkylating agent, which could be isotopically labeled for quantitative analysis.
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Mass Spectrometry:
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Digest the proteins into peptides using trypsin.
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Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis:
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Identify peptides containing the second alkylating agent, which correspond to cysteine residues that were originally part of a disulfide bond.
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Compare the proteomic profiles of treated and untreated cells to identify proteins that are specifically S-thiolated by the compound.
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Diagram: Workflow for Proteomic Analysis of S-Thiolation
Caption: Workflow for identifying protein S-thiolation targets.
Summary and Future Directions
This guide has outlined a tripartite hypothesis for the mechanism of action of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt, centered on its antioxidant potential, enzyme inhibitory capacity, and ability to interact with the proteome through S-thiolation. The provided experimental protocols offer a clear and rigorous path for the validation of these hypotheses.
Future research should focus on integrating the findings from these in vitro and cell-based assays. For instance, if a specific enzyme is identified as a target, further studies could explore how the antioxidant properties of the compound affect the enzyme's function in a cellular context. Ultimately, promising results from these investigations would warrant progression to in vivo models to assess the compound's pharmacological effects and therapeutic potential in disease models related to oxidative stress or the identified enzyme targets.
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![Chemical Structure of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](https://i.imgur.com/3o3g3fE.png)
